Cas no 891099-59-5 (1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one)

1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one structure
891099-59-5 structure
Product name:1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one
CAS No:891099-59-5
MF:C17H11FN4O2S
Molecular Weight:354.358245134354
CID:6616316
PubChem ID:7217617

1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(4-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
    • F2507-0085
    • 1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
    • AKOS024654191
    • 1-(4-fluorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
    • 891099-59-5
    • AB00678549-01
    • 1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one
    • インチ: 1S/C17H11FN4O2S/c18-12-5-3-11(4-6-12)14(23)10-25-17-20-19-16-8-7-13(21-22(16)17)15-2-1-9-24-15/h1-9H,10H2
    • InChIKey: IFAJGWBXFPXWJO-UHFFFAOYSA-N
    • SMILES: S(CC(C1C=CC(=CC=1)F)=O)C1=NN=C2C=CC(C3=CC=CO3)=NN21

計算された属性

  • 精确分子量: 354.05867494g/mol
  • 同位素质量: 354.05867494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 478
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 98.6Ų

1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2507-0085-20mg
1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
891099-59-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2507-0085-30mg
1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
891099-59-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2507-0085-10μmol
1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
891099-59-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2507-0085-25mg
1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
891099-59-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2507-0085-2μmol
1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
891099-59-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2507-0085-5μmol
1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
891099-59-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2507-0085-10mg
1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
891099-59-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2507-0085-2mg
1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
891099-59-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2507-0085-1mg
1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
891099-59-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2507-0085-20μmol
1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
891099-59-5 90%+
20μl
$79.0 2023-05-16

1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one 関連文献

1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-oneに関する追加情報

Introduction to 1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylsulfanyl}ethan-1-one (CAS No. 891099-59-5) and Its Emerging Applications in Chemical Biology

The compound 1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylsulfanyl}ethan-1-one (CAS No. 891099-59-5) represents a fascinating molecular entity that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative exhibits a unique structural framework characterized by the integration of multiple pharmacophoric moieties, including a fluorophenyl group, a furan moiety, and a triazolopyridazine scaffold. Such structural complexity often underpins remarkable biological activity, making this compound a promising candidate for further exploration in drug discovery and therapeutic development.

The fluorophenyl substituent is strategically positioned at the C1 position of the ethanone backbone, contributing to the compound's hydrophobicity and potentially enhancing its interaction with biological targets. The presence of a furan-2-yl group at the C6 position of the triazolopyridazine ring introduces additional functional diversity, enabling various hydrogen bonding interactions and electronic modulation. Furthermore, the sulfanyl (thiol) group at the C3 position of the triazolopyridazine ring serves as a key pharmacophore, facilitating binding to biological macromolecules through electrostatic and hydrogen bonding interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the triazolopyridazine core interacts favorably with enzymes and receptors involved in critical biological pathways. For instance, preliminary docking studies indicate potential binding affinity with kinases and other enzymes implicated in cancer progression. The combination of these structural features makes this compound an attractive scaffold for designing novel inhibitors with improved selectivity and potency.

The sulfanyl group has been extensively studied for its role in modulating enzyme activity and receptor binding. In particular, sulfonamides are well-documented scaffolds in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. The introduction of a furan moiety further enhances the compound's versatility by allowing for additional conformational flexibility and electronic tuning. This structural motif has been explored in various therapeutic contexts, including antimicrobial, anti-inflammatory, and anticancer applications.

Emerging research highlights the potential of this compound as an inhibitor of protein-protein interactions (PPIs), which are increasingly recognized as key targets for therapeutic intervention. PPIs play crucial roles in numerous cellular processes, making them attractive candidates for drug development. The unique combination of pharmacophores in this compound may enable it to disrupt specific PPI networks implicated in diseases such as cancer and neurodegeneration. Preliminary experiments have demonstrated promising inhibitory effects on certain PPIs in vitro, warranting further investigation.

The fluorine atom at the C4 position of the phenyl ring is another critical feature that influences the compound's bioactivity. Fluorine substitution is a common strategy in drug design due to its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. In this context, the fluorine atom may enhance the compound's interaction with biological targets by increasing its lipophilicity or altering its electronic distribution. Such modifications are often crucial for achieving optimal drug-like properties.

Recent studies have also explored synthetic routes for preparing derivatives of this compound with enhanced bioactivity or selectivity. Advances in synthetic methodologies have enabled researchers to modify various functional groups while maintaining structural integrity. For example, replacing the thiol group with other sulfur-containing moieties may alter binding interactions without significantly compromising potency. Such modifications are essential for optimizing lead compounds into viable drug candidates.

The integration of computational modeling with experimental validation has been instrumental in understanding the biological activity of this compound. High-throughput screening (HTS) techniques combined with structure-based drug design have accelerated the discovery process by identifying promising hits rapidly. Further validation through biochemical assays and cell-based assays will provide deeper insights into its mechanism of action and therapeutic potential.

In conclusion,1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylsulfanyl}ethan-1-one (CAS No. 891099-59-5) represents a structurally complex and biologically active molecule with significant potential in pharmaceutical research. Its unique combination of pharmacophores—including a fluorophenyl group,triazolopyridazine core, furan moiety,and sulfanyl group—makes it an attractive candidate for further exploration as a therapeutic agent targeting various diseases.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd